1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione
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Overview
Description
1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione is a heterocyclic compound that contains an imidazolidine ring substituted with a 4-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzylamine with glyoxylic acid, followed by cyclization to form the imidazolidine ring. The reaction typically occurs under acidic conditions and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. For example, the iodination agent 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione can be synthesized in a batch process and then scaled up using statistical experimental design and multivariate regression .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4,5-trione derivatives.
Reduction: Reduction reactions can yield imidazolidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Imidazolidine-2,4,5-trione derivatives.
Reduction: Various imidazolidine derivatives with altered substituents.
Substitution: Substituted imidazolidine derivatives with different functional groups.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and anticonvulsant properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity may be attributed to its binding affinity to the voltage-gated sodium channel inner pore, leading to inhibition of sodium ion flow and stabilization of neuronal membranes . Additionally, its antibacterial properties may result from its ability to interact with bacterial proteins and disrupt essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Methylphenyl)methyl]imidazolidine-2,4-dione: Similar structure but with a methyl group instead of a chlorine atom.
1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4-dione: Contains a methoxy group instead of a chlorine atom.
Thiazolidine-2,4-dione derivatives: Similar core structure but with a sulfur atom in place of one of the nitrogen atoms.
Uniqueness
1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione is unique due to the presence of the 4-chlorophenylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to its analogs .
Properties
CAS No. |
152146-73-1 |
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Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-3-1-7(2-4-8)5-13-6-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15) |
InChI Key |
YCUUNHCWRLJLEB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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